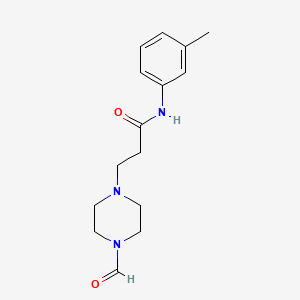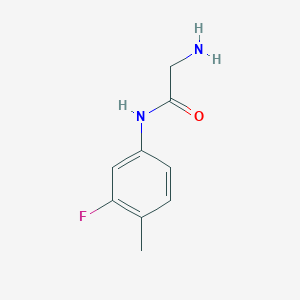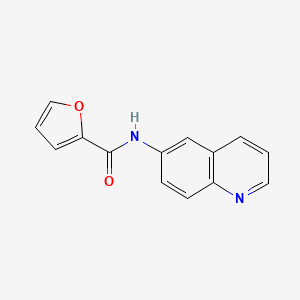
3-(4-formylpiperazin-1-yl)-N-(3-methylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-formylpiperazin-1-yl)-N-(3-methylphenyl)propanamide is a chemical compound with a complex structure that includes a piperazine ring, a formyl group, and a propanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-formylpiperazin-1-yl)-N-(3-methylphenyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Formyl Group: The formyl group can be introduced via a formylation reaction, such as the Vilsmeier-Haack reaction, using reagents like DMF and POCl3.
Attachment of the Propanamide Moiety: The final step involves the coupling of the formylpiperazine intermediate with 3-methylphenylpropanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-formylpiperazin-1-yl)-N-(3-methylphenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: 3-(4-carboxypiperazin-1-yl)-N-(3-methylphenyl)propanamide
Reduction: 3-(4-hydroxymethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide
Substitution: Various substituted piperazine derivatives
Wissenschaftliche Forschungsanwendungen
3-(4-formylpiperazin-1-yl)-N-(3-methylphenyl)propanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(4-formylpiperazin-1-yl)-N-(3-methylphenyl)propanamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The piperazine ring can interact with various receptors and ion channels, modulating their function. The overall effect of the compound depends on the specific biological context and the molecular pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-methylpiperazin-1-yl)-N-(3-methylphenyl)propanamide
- 3-(4-hydroxypiperazin-1-yl)-N-(3-methylphenyl)propanamide
- 3-(4-aminopiperazin-1-yl)-N-(3-methylphenyl)propanamide
Uniqueness
3-(4-formylpiperazin-1-yl)-N-(3-methylphenyl)propanamide is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that may lack the formyl group or have different substituents on the piperazine ring.
Eigenschaften
Molekularformel |
C15H21N3O2 |
|---|---|
Molekulargewicht |
275.35 g/mol |
IUPAC-Name |
3-(4-formylpiperazin-1-yl)-N-(3-methylphenyl)propanamide |
InChI |
InChI=1S/C15H21N3O2/c1-13-3-2-4-14(11-13)16-15(20)5-6-17-7-9-18(12-19)10-8-17/h2-4,11-12H,5-10H2,1H3,(H,16,20) |
InChI-Schlüssel |
DMHYIRNBCCHCON-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)NC(=O)CCN2CCN(CC2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B12494815.png)

![5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12494845.png)

![9-{2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one](/img/structure/B12494852.png)
![1-[2-(cyclohex-1-en-1-yl)ethyl]-5-hydroxy-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12494863.png)
![3-[(2-Fluorophenyl)methyl]-5-[[2-(1-methylethoxy)-1-naphthalenyl]methylene]-2,4-thiazolidinedione](/img/structure/B12494864.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-naphthalen-2-ylglycinamide](/img/structure/B12494868.png)
![4-Bromo-2-[(3,5-dimethyl-1,4'-bipiperidin-1'-yl)methyl]phenol](/img/structure/B12494871.png)

![ethyl 4-({[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetyl}amino)piperidine-1-carboxylate](/img/structure/B12494881.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12494884.png)
![N-(4-acetylphenyl)-2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}propanamide](/img/structure/B12494896.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(2,4-dichlorophenyl)carbonyl]amino}benzoate](/img/structure/B12494898.png)
